![molecular formula C23H22N2 B2934345 (2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile CAS No. 866019-77-4](/img/structure/B2934345.png)

(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

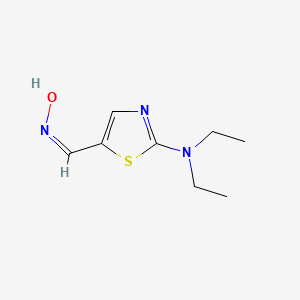

(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile, commonly referred to as (2Z)-TBPP, is an organonitrile compound that has been used in a wide range of scientific and medical research applications. It is a colorless, crystalline solid with a molecular weight of 287.35 g/mol and a melting point of 83-86°C. It is a versatile compound that has been used in a variety of biochemical and physiological studies, and has been found to have a wide range of effects.

Scientific Research Applications

Photochemical and Thermal Synthesis

- Research by Bonnet et al. (2003) explores the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, including those with phenyl and pyrrol-1-yl groups similar to the query compound. These complexes exhibit selective ligand interchange under irradiation, highlighting potential applications in photochemical experiments and the stability of the Ru core under these conditions (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).

Electrodeposition for Supercapacitor Applications

- Yue et al. (2012) discuss the electropolymerization of pyrrole and thiophene derivatives, including the formation of copolymers on stainless steel substrates for supercapacitor applications. The study indicates a lower potential requirement for co-electropolymerization, leading to copolymers with high specific capacitance and improved cycling stability, suggesting potential energy storage applications (Yue, Wang, Wagner, Yang, Ding, Officer, & Wallace, 2012).

Photophysical Properties and Frontier Orbitals

- Percino et al. (2016) report on the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, including photophysical properties and frontier orbitals. The study examines the effects of solvent polarity and molecular structure on self-assembly behaviors, offering insights into the optical properties and potential applications in materials science (Percino, Cerón, Rodríguez, Soriano-Moro, Castro, Chapela, Siegler, & Pérez-Gutiérrez, 2016).

Luminescent Heteroleptic Ruthenium(II) and Osmium(II) Complexes

- Bhaumik et al. (2011) study luminescent homo- and heteroleptic ruthenium(II) and osmium(II) complexes based on terpyridyl-imidazole ligand. The complexes display strong luminescence with potential applications in sensing and light-emitting devices, highlighting the versatility of phenyl and pyrrol-1-yl containing compounds in developing photophysical tools (Bhaumik, Saha, Das, & Baitalik, 2011).

properties

IUPAC Name |

(Z)-3-(4-tert-butylphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2/c1-23(2,3)21-10-6-18(7-11-21)16-20(17-24)19-8-12-22(13-9-19)25-14-4-5-15-25/h4-16H,1-3H3/b20-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOUEPCNYJKZOW-CAPFRKAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934264.png)

![Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2934265.png)

![N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934270.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934271.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride](/img/structure/B2934272.png)

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934273.png)

![6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B2934276.png)

![1-Methyl-3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2934279.png)

![6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934281.png)

![2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934284.png)